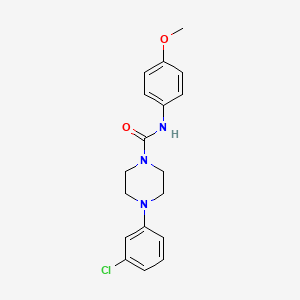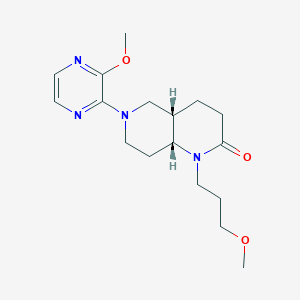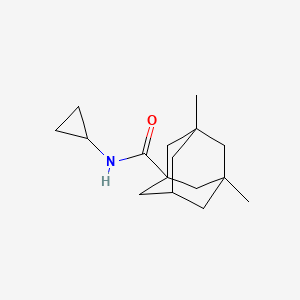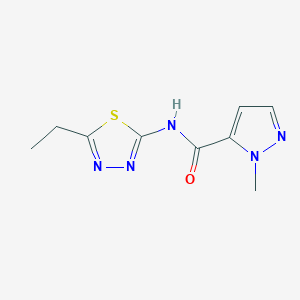![molecular formula C19H18N4O5 B5439680 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazines. It is a derivative of piperazine and has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. In
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: Studies have shown that this compound exhibits antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models.
3. Anticancer activity: Studies have shown that this compound exhibits anticancer activity against a wide range of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits unique biochemical and physiological effects.
2. Exhibits antimicrobial, anti-inflammatory, and anticancer activity.
3. Potential candidate for the development of new drugs.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound.
Direcciones Futuras
There are several future directions for the study of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. Some of these include:
1. Further investigation of the mechanism of action.
2. Investigation of the pharmacokinetics and toxicity of this compound.
3. Development of new drugs based on this compound.
4. Investigation of the potential use of this compound in combination with other drugs.
5. Investigation of the potential use of this compound in other disease models.
Métodos De Síntesis
The synthesis of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves a series of chemical reactions. The starting material for this synthesis is piperazine, which is reacted with 4-nitrobenzaldehyde to form 4-nitrobenzylidene piperazine. This intermediate is then reacted with acryloyl chloride to form 4-nitrophenyl acryloyl piperazine. Finally, the compound is treated with nitric acid to form the desired product, 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential scientific research applications of this compound include:
1. Antimicrobial activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits anticancer activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-19(10-3-15-1-4-17(5-2-15)22(25)26)21-13-11-20(12-14-21)16-6-8-18(9-7-16)23(27)28/h1-10H,11-14H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGVGMYKNKGGW-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439600.png)

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)


![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![N-[2-(4-chlorophenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5439647.png)

![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5439672.png)
![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5439674.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)